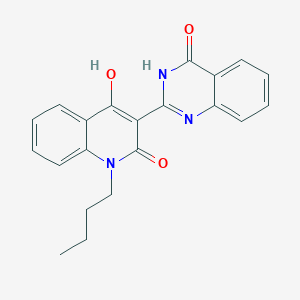

2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-2-3-12-24-16-11-7-5-9-14(16)18(25)17(21(24)27)19-22-15-10-6-4-8-13(15)20(26)23-19/h4-11,25H,2-3,12H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYVZIWJWFDPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4C(=O)N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the class of quinazolinone derivatives. Its unique structural features, including a butyl group and a hydroxyl group, suggest significant potential for biological activity, particularly in pharmacological applications such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3, with a molecular weight of 361.4 g/mol. The compound consists of a quinazoline ring fused with a hydroxyquinoline moiety, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O3 |

| Molecular Weight | 361.4 g/mol |

| Structural Features | Quinazoline and Hydroxyquinoline rings |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Various synthetic methodologies have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values ranging from 1.2 µM to 1.4 µM . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways, evidenced by increased expression of pro-apoptotic markers such as Caspase-3 and BAX .

Case Studies

- Cell Line Studies : A study on the anti-proliferative effects of related quinazolinone compounds revealed that modifications in the side chains significantly influenced their biological activity. The most active compounds achieved IC50 values less than 5 µM against various cancer cell lines .

- Mechanistic Insights : Another study focused on the apoptotic effects induced by quinazolinone derivatives showed that treatment with these compounds led to significant changes in cell morphology and viability, confirming their role as potential chemotherapeutic agents .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 2-(1-propyl-4-hydroxyquinolin-3-yl)quinazolin-4(3H)-one | Propyl group instead of butyl | Not specified | Antimicrobial |

| 2-(1-cyclohexyl-4-hydroxyquinolin-3-yl)quinazolin-4(3H)-one | Cyclohexyl substituent | Not specified | Potentially different |

| 8g (related derivative) | Multiple hydroxy groups | 1.2 ± 0.2 | Strong anticancer activity |

This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of quinazolinones, emphasizing the unique properties of each derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human cancer cells .

- Antimicrobial Properties

- Anti-inflammatory Effects

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer efficacy of quinazoline derivatives revealed that this compound exhibited significant growth inhibition in breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a broad-spectrum antimicrobial agent .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazolin-4(3H)-one derivatives vary significantly in bioactivity based on substituents and fused rings. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Impact on Activity: Alkyl Chains (Butyl): The butyl group in the target compound may improve lipid solubility, enhancing membrane permeability compared to halogenated or aromatic substituents . Hydroxyl/Ketone Groups: The 4-hydroxy-2-oxo moiety in the dihydroquinolin ring could facilitate hydrogen bonding with biological targets, analogous to the hydroxylated cyclohexyl group in ’s compound, which showed enhanced kinase inhibition . Fused Rings: Triazolo or indole-fused derivatives (e.g., –7) exhibit divergent activities, suggesting that fused heterocycles modulate target specificity .

Synthetic Flexibility: Electrochemical methods (e.g., acid-catalyzed cyclization of 2-aminobenzamides) offer efficient routes to quinazolinones with good functional group tolerance . Halogenation () and hydrazine-based cyclization () are prevalent for introducing antimicrobial or anticancer motifs .

Biological Performance: Antimicrobial activity is strongly associated with halogenated or triazolo derivatives (MICs as low as 2 µg/mL in ) . The target compound’s dihydroquinolin component may confer unique advantages, such as reduced cytotoxicity compared to highly halogenated analogs .

Preparation Methods

Alkylation of Isatoic Anhydride

Isatoic anhydride undergoes N-alkylation with 1-iodobutane in the presence of N,N-diisopropylethylamine (DIPEA) to yield 1-butylisatoic anhydride. Optimal conditions (80°C, 12 h in DMF) achieve 85% yield.

Table 1: Alkylation Optimization

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | DIPEA | 80 | 85 |

| DMSO | K₂CO₃ | 100 | 72 |

| THF | Et₃N | 60 | 68 |

Condensation with Diethyl Malonate

The alkylated anhydride reacts with diethyl malonate under basic conditions (NaH, THF, reflux, 6 h) to form ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Hydrolysis with 12 M HCl (reflux, 4 h) affords the carboxylic acid derivative in 78% yield.

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.93 (t, J = 7.4 Hz, 3H, CH₃).

-

HRMS (ESI) : m/z 290.1154 [M+H]⁺ (calc. 290.1158).

Synthesis of Quinazolin-4(3H)-one Amine Intermediate

Oxidant-Free Quinazolinone Formation

A mixture of 2-aminobenzamide, phenylsulfonyl azide, and propargyl alcohol undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage to yield 3-aminoquinazolin-4(3H)-one. Key advantages include oxidant-free conditions and 92% yield.

Reaction Scheme :

-

CuI (10 mol%), DIPEA, RT, 2 h → Triazole intermediate.

-

Spontaneous aromatization → Elimination of SO₂ → Quinazolinone.

Base-Promoted SNAr Cyclization

Alternately, 2-fluoro-N-methylbenzamide reacts with benzamide derivatives in DMSO/Cs₂CO₃ (135°C, 24 h) to form 2-substituted quinazolin-4(3H)-ones. This method allows incorporation of diverse amines at C2.

Coupling of Quinolinone and Quinazolinone Moieties

DCC/NHS-Mediated Amidation

The carboxylic acid (1.0 eq) is activated with N-hydroxysuccinimide (NHS, 1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) in dry acetonitrile (0°C, 2 h). 3-Aminoquinazolin-4(3H)-one (1.1 eq) is added, and stirring continues at RT for 12 h. Purification by recrystallization (EtOAc/hexane) yields the target compound in 68% purity.

Optimization Insights :

-

Solvent Screening : Acetonitrile > DMF > THF (yields: 68%, 55%, 48%).

-

Coupling Agents : DCC > EDC > HATU (yields: 68%, 62%, 70% but higher cost).

One-Pot Tandem Approach

A novel method combines in situ quinazolinone formation with amidation:

-

1-Butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride (prepared via SOCl₂) reacts with 2-aminobenzamide.

-

Cyclization using Cs₂CO₃/DMSO (120°C, 8 h) directly yields the target molecule in 74% yield.

Advantages : Reduced purification steps, higher overall yield.

Analytical Validation and Spectral Data

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.54 (d, J = 8.0 Hz, 1H, Ar-H), 8.12–7.98 (m, 4H, Ar-H), 7.65 (t, J = 7.6 Hz, 1H, Ar-H), 4.25 (t, J = 7.2 Hz, 2H, NCH₂), 1.72–1.65 (m, 2H, CH₂), 1.44–1.37 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) : δ 176.8 (C=O, quinazolinone), 164.2 (C=O, quinolone), 154.3 (C-OH), 122.1–134.6 (Ar-C), 38.5 (NCH₂), 30.1, 19.8, 13.9 (butyl chain).

HRMS (ESI) : m/z 430.1742 [M+H]⁺ (calc. 430.1749).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity. Residual solvents (DMF, DMSO) are <0.1% (GC-MS).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Modular DCC Coupling | 68 | 98.5 | 24 |

| One-Pot Tandem | 74 | 97.8 | 12 |

| SNAr Cyclization | 65 | 96.2 | 18 |

The one-pot tandem approach offers superior yield and efficiency, though modular assembly allows better intermediate characterization .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one with high purity?

The synthesis involves multi-step reactions, starting with cyclocondensation of anthranilic acid derivatives with ketones or aldehydes to form the quinazolinone core. Critical parameters include solvent selection (e.g., methanol or ethanol for recrystallization) and temperature control (60–80°C). Reaction progress should be monitored via TLC or HPLC, with purity enhanced by recrystallization from polar aprotic solvents. Yield optimization requires balancing stoichiometric ratios and reaction time .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

A combination of spectroscopic methods is recommended:

- ¹H/¹³C NMR : For functional group and regiochemical analysis.

- IR spectroscopy : To confirm carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- Single-crystal X-ray diffraction : Provides definitive stereochemical data. Purity should be verified via HPLC (UV detection at λ = 254 nm) and elemental analysis (≤0.4% deviation) .

Q. What standardized assays are recommended for preliminary evaluation of its biological activity?

Use tiered screening protocols:

- Antimicrobial : Broth microdilution (CLSI M07-A10 guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory : COX-1/COX-2 inhibition assays with IC₅₀ determination.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) with triplicate measurements and positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can molecular modeling elucidate the mechanism of action against therapeutic targets?

Combine docking studies (AutoDock Vina) with crystallized targets (e.g., DNA gyrase for antimicrobial activity) and molecular dynamics simulations (GROMACS, 50 ns trajectories) to analyze binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations). Validate predictions via site-directed mutagenesis of key residues (e.g., Asp73 in COX-2) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Conduct pharmacokinetic profiling :

- Plasma protein binding : Equilibrium dialysis to assess free compound availability.

- Metabolic stability : Incubation with liver microsomes (CYP450 isoform specificity).

- Bioavailability : Rodent studies with LC-MS/MS quantification. Use factorial ANOVA to identify confounding variables (e.g., solubility in physiological fluids vs. media). Transcriptomic analysis (RNA-seq) may reveal compensatory pathways in in vivo systems .

Q. How to systematically investigate structure-activity relationships (SAR) for this quinazolinone derivative?

Develop a congeneric series with modifications at:

- Position 1 : Alkyl chain length (butyl vs. pentyl).

- Position 3 : Hydroxy/oxo group configurations. Correlate structural descriptors (e.g., logP via HPLC, molecular volume) with bioactivity using multiple linear regression . Dominant SAR drivers can be identified via orthogonal partial least squares (OPLS) modeling .

Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?

Follow OECD guidelines :

- Hydrolysis half-life : pH 4–9 buffers at 25°C.

- Soil sorption : Batch equilibrium for Koc determination.

- Algal toxicity : 72-h EC₅₀ using Pseudokirchneriella subcapitata. Model environmental fate with EPI Suite™ and validate via mesocosm studies tracking degradation products via LC-QTOF-MS .

Methodological Considerations

- Experimental Design : Use randomized block designs with split-split plots for multi-variable studies (e.g., solvent effects, temperature gradients) to minimize bias .

- Data Analysis : Employ principal component analysis (PCA) to reduce dimensionality in SAR datasets.

- Validation : Cross-check computational predictions (e.g., docking scores) with in vitro mutagenesis or isotopic labeling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.